2-(4-Nitrophenyl)-1,3-dioxan-5-ol
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Overview
Description
2-(4-Nitrophenyl)-1,3-dioxan-5-ol is an organic compound that features a nitrophenyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,3-dioxan-5-ol typically involves the nitration of phenol to produce 4-nitrophenol, which is then used as a precursor. The reaction conditions for nitration usually involve the use of dilute nitric acid at room temperature . The subsequent steps involve the formation of the dioxane ring through a series of reactions that may include the use of aldehydes or ketones and acid catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 2-(4-aminophenyl)-1,3-dioxan-5-ol, while substitution reactions could introduce various functional groups at the benzylic position .
Scientific Research Applications
2-(4-Nitrophenyl)-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1,3-dioxan-5-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dioxane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A precursor in the synthesis of 2-(4-Nitrophenyl)-1,3-dioxan-5-ol, known for its use in the production of dyes and pesticides.
2-(4-Nitrophenyl)ethanol: Another nitrophenyl derivative with applications in organic synthesis.
4-Nitrophenylchloroformate: Used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a dioxane ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler nitrophenyl derivatives.
Properties
CAS No. |
89863-03-6 |
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Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C10H11NO5/c12-9-5-15-10(16-6-9)7-1-3-8(4-2-7)11(13)14/h1-4,9-10,12H,5-6H2 |
InChI Key |
MNRWJWLZUUIWRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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